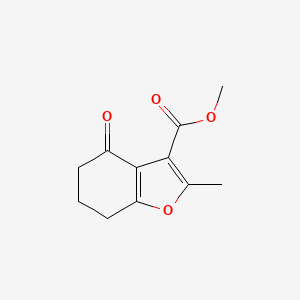

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

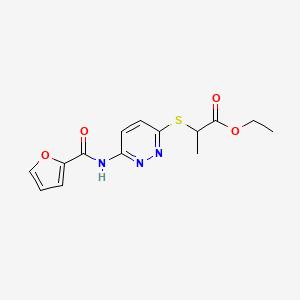

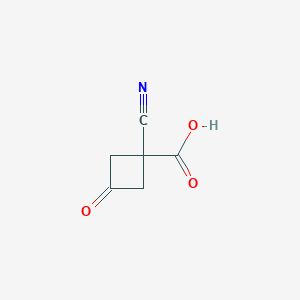

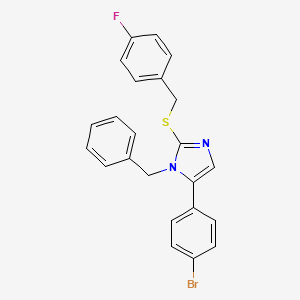

“Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .

Molecular Structure Analysis

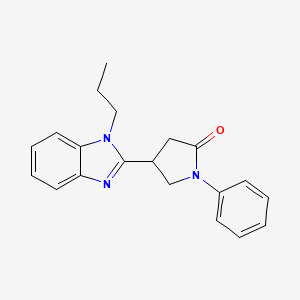

The molecular structure of “this compound” consists of a tetrahydrobenzofuran ring with a methyl group and a carboxylate group attached . The exact 3D structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 208.21 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the sources I found .Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

Amino acid methyl esters have been utilized as amine nucleophiles in palladium-catalyzed aminocarbonylation reactions involving iodobenzene and iodoalkenes. This process can lead to the formation of 2-oxo-carboxamide type derivatives, showcasing the compound's potential in creating structurally diverse molecules under elevated carbon monoxide pressure (Müller et al., 2005).

Functionalized Furan Derivatives Synthesis

The compound plays a role in the synthesis of various methyl tetrahydrofuran-3-carboxylates or their 5-oxo analogues, through processes involving deprotonation, addition of carbonyl compounds, ring cleavage, and either reductive or oxidative work-up. This demonstrates its utility in synthesizing functionalized furan derivatives with potential applications in pharmaceuticals and materials science (Brückner & Reissig, 1985).

Advanced Organic Synthesis Techniques

Innovative synthesis techniques have been applied to the compound for creating complex organic structures. For instance, it has been used in the synthesis of α-aminopyrrole derivatives through a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation", demonstrating its versatility in organic synthesis and the development of new synthetic methodologies (Galenko et al., 2019).

Antimicrobial Activity

Certain derivatives of the compound have been evaluated for their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents. This highlights the broader implications of the compound beyond basic chemical research, extending into biomedical applications (Abdel‐Aziz et al., 2009).

Antitumor Activity

Dihydrobenzofuran lignans and related compounds, synthesized through a biomimetic reaction sequence involving the compound, have shown potential antitumor activity. This underscores the compound's significance in the search for new anticancer drugs, with specific effectiveness against leukemia and breast cancer cell lines (Pieters et al., 1999).

properties

IUPAC Name |

methyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-9(11(13)14-2)10-7(12)4-3-5-8(10)15-6/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAFLKLCHPSXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)

![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)